molecular formula C16H25BrClNO B1441770 3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219948-92-1

3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride

Katalognummer: B1441770
CAS-Nummer: 1219948-92-1
Molekulargewicht: 362.7 g/mol
InChI-Schlüssel: NCMIIYGAEMQRIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a phenoxyethyl substituent with a bromine atom at the para position and a propyl group at the ortho position of the aromatic ring. The hydrochloride salt enhances its solubility, making it suitable for pharmacological and biochemical studies.

Eigenschaften

IUPAC Name

3-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-2-4-14-11-15(17)6-7-16(14)19-10-8-13-5-3-9-18-12-13;/h6-7,11,13,18H,2-5,8-10,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMIIYGAEMQRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of Phenoxyethyl Intermediate

  • Alkylation Reaction : 4-Bromo-2-propylphenol undergoes alkylation with a suitable dihaloalkane, commonly 1,2-dibromoethane or 2-chloroethylpiperidine, to introduce the ethoxyethyl chain.
  • Reaction Conditions : The reaction is typically performed in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN).
  • Base Catalysis : Potassium carbonate (K2CO3) is used as a base to deprotonate the phenol, enhancing nucleophilicity.
  • Temperature : Elevated temperatures around 60–80°C optimize reaction rates and yields.

Nucleophilic Substitution to Introduce Piperidine

  • The phenoxyethyl intermediate reacts with piperidine or its derivatives under nucleophilic substitution conditions.
  • The reaction is often facilitated by the same base (K2CO3) and solvent system to maintain consistency and solubility.

Hydrochloride Salt Formation

  • The free base form of the compound is treated with hydrochloric acid (HCl) in ethanol or another suitable solvent.
  • This step converts the compound into its hydrochloride salt, enhancing solubility and stability for further applications.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Alkylation 4-Bromo-2-propylphenol, 2-chloroethylpiperidine, K2CO3, DMF, 60–80°C Stoichiometric ratio ~1:1.2 phenol to alkylating agent to minimize byproducts
Nucleophilic Substitution Piperidine, K2CO3, DMF or CH3CN, reflux or elevated temperature Ensures efficient ring incorporation
Salt Formation HCl in ethanol, room temperature Converts free base to hydrochloride salt

Purification Techniques

  • Recrystallization : Utilized to remove impurities by dissolving the crude product in a suitable solvent and allowing pure crystals to form.
  • Column Chromatography : Silica gel chromatography with appropriate eluents (e.g., ethyl acetate/hexane mixtures) is employed for further purification.
  • These methods yield the final product with high purity suitable for biological testing.

Analytical Validation of Structure

To confirm the identity and purity of this compound, several analytical techniques are employed:

Technique Purpose Typical Data/Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm substitution pattern and piperidine integration Chemical shifts consistent with bromine at C4, propyl at C2, and piperidine ring protons
Mass Spectrometry (MS) Verify molecular weight and formula High-resolution MS shows molecular ion peak at m/z ~358.08 ([M+H]+) for C16H23BrNO·HCl
X-ray Crystallography Confirm stereochemistry and salt formation Provides unambiguous structural confirmation

Summary Table of Preparation Method

Stage Reagents/Conditions Purpose Outcome
1. Alkylation 4-Bromo-2-propylphenol, 2-chloroethylpiperidine, K2CO3, DMF, 60–80°C Form phenoxyethyl intermediate Intermediate with ethoxyethyl chain
2. Nucleophilic substitution Piperidine, K2CO3, DMF or CH3CN, reflux Attach piperidine ring Free base of target compound
3. Salt formation HCl in ethanol, room temperature Convert to hydrochloride salt Final product with enhanced solubility
4. Purification Recrystallization, column chromatography Remove impurities High purity compound
5. Validation NMR, MS, X-ray crystallography Confirm structure and purity Verified compound identity

Research Findings and Notes

  • The reaction stoichiometry and temperature control are critical to minimize side reactions such as over-alkylation or formation of undesired byproducts.
  • Using potassium carbonate as the base in polar aprotic solvents like DMF or acetonitrile facilitates efficient nucleophilic substitution.
  • The hydrochloride salt form is preferred for biochemical assays due to its improved aqueous solubility.
  • The synthetic route is supported by analogous piperidine derivatives synthesized in medicinal chemistry, confirming reliability and reproducibility of the method.
  • Analytical methods provide comprehensive structural validation, ensuring the compound's suitability for downstream pharmacological studies.

Analyse Chemischer Reaktionen

3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs from Antimicrobial Studies

describes piperidine-based compounds such as 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., 6a–f ), which share the piperidine-ethyl-aromatic scaffold. Key comparisons include:

  • Bioactivity: Compounds 5a–c (pyrrolidine analogs) and 6d, 6f (piperidine derivatives) demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus species, with MIC values <10 µg/mL .
  • Structural Differences: The absence of a thiopyrimidinone ring in the target compound suggests divergent mechanisms of action, as the thiouracil derivatives in rely on heterocyclic interactions for antimicrobial effects .

4-(Diphenylmethoxy)piperidine Hydrochloride

This compound (CAS 65214-86-0) replaces the bromo-propylphenoxy group with a diphenylmethoxy moiety, significantly altering its physicochemical and biological profile:

  • Molecular Properties: The diphenylmethoxy group increases hydrophobicity (logP ~4.5 estimated) compared to the target compound’s bromo-propylphenoxy group (logP ~3.2 estimated). This difference may reduce aqueous solubility but enhance blood-brain barrier penetration .
  • Toxicity and Regulation: Limited data are available for both compounds. However, 4-(Diphenylmethoxy)piperidine Hydrochloride lacks comprehensive toxicity profiles (e.g., acute oral LD50, mutagenicity), as noted in its SDS . Regulatory references to ATSDR, EFSA, and OECD frameworks suggest ongoing evaluations .

Positional Isomer: 3-[2-Bromo-4-isopropylphenoxy]piperidine Hydrochloride

The isomer (CAS 1220019-15-7) differs in substituent positions: 2-bromo-4-isopropylphenoxy versus the target’s 4-bromo-2-propylphenoxy. Key implications:

  • Steric and Electronic Effects : The ortho-bromo group in the isomer may hinder rotational freedom, affecting receptor binding. Conversely, the target’s para-bromo group allows for unhindered hydrophobic interactions.
  • Safety Data : The isomer’s SDS emphasizes inhalation risks and first-aid measures but lacks comparative bioactivity data .

Data Tables

Compound Molecular Weight Key Substituents Antimicrobial Activity Toxicity Data
Target Compound ~344.7 (estimated) 4-Bromo-2-propylphenoxy Not reported in evidence Not available
2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (6d, 6f) ~350–370 Thiopyrimidinone, piperidine MIC: 5–10 µg/mL (Gram-positive) Not studied
4-(Diphenylmethoxy)piperidine HCl 303.83 Diphenylmethoxy Not reported Incomplete SDS data
3-[2-Bromo-4-isopropylphenoxy]piperidine HCl ~344.7 (estimated) 2-Bromo-4-isopropylphenoxy Not reported Inhalation hazards noted

Research Findings and Implications

  • Antimicrobial Potential: While the target compound’s activity is undocumented, structural parallels to ’s active derivatives suggest plausible efficacy against Gram-positive pathogens. Further studies should prioritize MIC assays and mechanistic analyses.
  • Regulatory Gaps : Both the target compound and its analogs lack comprehensive toxicological and environmental impact data, necessitating alignment with OECD and EPA frameworks .
  • Structural Optimization : The bromine position and alkyl chain length (propyl vs. isopropyl) are critical for tuning bioavailability and target engagement.

Biologische Aktivität

3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

  • Molecular Formula : C16H25BrClNO
  • CAS Number : 1219948-92-1
  • Molecular Weight : 350.75 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with a bromo-substituted phenoxyethyl derivative. The specific synthetic routes can vary, but the following general steps are often involved:

  • Preparation of the Phenoxyethyl Derivative : This involves bromination and alkylation reactions to introduce the bromo and propyl groups.
  • Piperidine Integration : The phenoxyethyl derivative is then reacted with piperidine to form the target compound.
  • Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for improved solubility and stability.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of piperidine have shown effectiveness against various viruses, including HIV and H5N1 influenza virus. These studies typically measure the effective concentration (EC50) and lethal dose (LD50) to evaluate antiviral potency.

CompoundVirus TargetEC50 (µM)LD50 (µM)
3gHSV-10.92>100
3fCVB-254>100

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. A study on piperidinothiosemicarbazones demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis as low as 0.5 µg/mL, indicating strong activity against resistant strains.

CompoundMicroorganismMIC (µg/mL)
10M. tuberculosis (H37Rv)0.125
14M. tuberculosis (Spec. 210)0.5

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Viral Entry : Similar compounds have been shown to interfere with viral entry mechanisms, potentially blocking receptors or fusion processes.
  • Disruption of Cellular Processes : The compound may disrupt cellular pathways essential for viral replication or bacterial growth.

Case Studies

  • Antiviral Efficacy Against H5N1 : A study demonstrated that derivatives similar to this compound exhibited significant antiviral activity against H5N1 in vitro, suggesting potential therapeutic applications in treating avian influenza .
  • Antimycobacterial Activity : Research on piperidinothiosemicarbazone derivatives revealed that modifications in the structure can lead to enhanced activity against resistant strains of M. tuberculosis, highlighting the importance of structural optimization in drug development .

Q & A

Q. What are the standard synthetic routes for 3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride?

The synthesis typically involves:

  • Alkylation : Reacting 4-bromo-2-propylphenol with a dihaloethane (e.g., 1,2-dibromoethane) to form the phenoxyethyl intermediate.
  • Cyclization : Introducing the piperidine ring via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydrochloride Salt Formation : Neutralization with HCl in ethanol to yield the final compound. Key parameters include temperature control (60–80°C for alkylation) and stoichiometric ratios (1:1.2 phenol to dihaloethane) to minimize byproducts .

Q. How is the structural identity of this compound validated in academic research?

Methodological validation includes:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR to confirm substituent positions (e.g., bromine at C4, propyl at C2) and piperidine ring integration.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 358.08 for C₁₆H₂₃BrNO·HCl).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and salt formation .

Q. What preliminary biological screening models are used to assess its activity?

  • In Vitro Receptor Binding Assays : Screen for affinity at dopamine, serotonin, or adrenergic receptors using radioligand displacement (e.g., 3H^3H-spiperone for dopamine D₂ receptors) .
  • Enzyme Inhibition Studies : Evaluate inhibition of kinases or cytochrome P450 isoforms via fluorometric/colorimetric substrates (e.g., CYP3A4 inhibition using luciferin-IPA) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in SAR studies of analogs?

Contradictions in structure-activity relationships (SAR) often arise from:

  • Substituent Positioning : Bromine at C4 vs. C2 (as in 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine) may alter steric hindrance or electronic effects, impacting receptor binding .
  • Salt Form Differences : Free base vs. hydrochloride forms may exhibit varying solubility, affecting bioavailability in assays . Resolution Strategies :
  • Computational Docking : Compare binding poses using software like AutoDock Vina to identify critical interactions (e.g., halogen bonding with bromine).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish enthalpic vs. entropic contributions .

Q. What methodologies optimize the synthesis yield and purity for scaled-up production?

  • Design of Experiments (DoE) : Multivariate analysis (e.g., varying solvent polarity, catalyst loading) to identify optimal conditions. For example, replacing DMF with acetonitrile may improve cyclization yields by 15% .
  • Purification Techniques : Use of preparative HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in H₂O/MeCN) to achieve >98% purity .
  • Process Analytical Technology (PAT) : In-line FTIR monitoring to track reaction progression and intermediate stability .

Q. How do researchers differentiate its mechanism of action from structurally similar compounds?

  • Kinetic Studies : Compare KiK_i (inhibition constant) and IC50IC_{50} values across analogs. For example, replacing the propyl group with methoxy (as in ) reduces dopamine receptor affinity by 3-fold.
  • Metabolic Stability Assays : Incubate with liver microsomes to measure half-life (t1/2t_{1/2}) and identify metabolic soft spots (e.g., oxidative dealkylation at the phenoxyethyl chain) .
  • Transcriptomic Profiling : RNA-seq of treated cell lines to map pathway activation (e.g., MAPK vs. PI3K-AKT) compared to analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Discrepancies may stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (luminescence vs. fluorescence).
  • Compound Degradation : Hydrolysis of the hydrochloride salt under acidic storage conditions, reducing effective concentration . Mitigation Strategies :
  • Stability Studies : Monitor compound integrity via LC-MS under assay conditions (pH 7.4, 37°C).
  • Cross-Validation : Replicate key findings using orthogonal assays (e.g., SPR for binding affinity alongside functional cAMP assays) .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize with 1M NaOH before disposing as halogenated organic waste per EPA guidelines .

Comparative Structural Analysis

Analog Key Structural Difference Biological Impact
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidineMethyl vs. propyl at C2Increased lipophilicity enhances CNS penetration
3-[2-(4-Chloro-2-propylphenoxy)ethyl]piperidineBr → Cl substitutionReduced halogen bonding potency at receptors
Free base formAbsence of HClLower aqueous solubility, altered pharmacokinetics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.